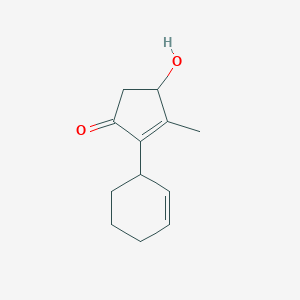
2-(Cyclohex-2-en-1-yl)-4-hydroxy-3-methylcyclopent-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclohex-2-en-1-yl)-4-hydroxy-3-methylcyclopent-2-en-1-one is an organic compound with a unique structure that combines a cyclohexene ring and a cyclopentenone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohex-2-en-1-yl)-4-hydroxy-3-methylcyclopent-2-en-1-one can be achieved through several methods. One common approach involves the hydroalkylation of electron-rich alkenes. This reaction is typically carried out at room temperature under air initiation in the presence of triethylborane as a chain transfer reagent and 4-tert-butylcatechol as a source of hydrogen atoms .
Industrial Production Methods
Industrial production of this compound may involve catalytic oxidation of cyclohexene, using hydrogen peroxide and vanadium catalysts. This method is efficient and scalable, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Cyclohex-2-en-1-yl)-4-hydroxy-3-methylcyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and vanadium catalysts.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like organocopper reagents or Grignard reagents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-(Cyclohex-2-en-1-yl)-4-hydroxy-3-methylcyclopent-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of 2-(Cyclohex-2-en-1-yl)-4-hydroxy-3-methylcyclopent-2-en-1-one involves its interaction with molecular targets and pathways. As an enone, it can participate in Michael addition reactions with nucleophiles, leading to the formation of new carbon-carbon bonds . This reactivity is crucial for its role in organic synthesis and potential biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexenone: A similar compound with a cyclohexene ring and a ketone group.
2-(Cyclohex-2-en-1-yl)acetanilides: These compounds have similar structural features and undergo similar reactions, such as electrophilic intramolecular cyclization.
Uniqueness
2-(Cyclohex-2-en-1-yl)-4-hydroxy-3-methylcyclopent-2-en-1-one is unique due to its combination of a cyclohexene ring and a cyclopentenone ring, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial use.
Propriétés
Numéro CAS |
62597-16-4 |
|---|---|
Formule moléculaire |
C12H16O2 |
Poids moléculaire |
192.25 g/mol |
Nom IUPAC |
2-cyclohex-2-en-1-yl-4-hydroxy-3-methylcyclopent-2-en-1-one |
InChI |
InChI=1S/C12H16O2/c1-8-10(13)7-11(14)12(8)9-5-3-2-4-6-9/h3,5,9-10,13H,2,4,6-7H2,1H3 |
Clé InChI |
ZMTMPUZDUZKURO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)CC1O)C2CCCC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















